molecular formula C12H22O11 B037506 2-O-Talopyranosylmannopyranoside CAS No. 123050-22-6

2-O-Talopyranosylmannopyranoside

Cat. No. B037506
M. Wt: 342.3 g/mol
InChI Key: HIWPGCMGAMJNRG-LNLVSYAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-Talopyranosylmannopyranoside is a complex carbohydrate molecule that has been the subject of scientific research for many years. This molecule is composed of two different sugar molecules, talose and mannose, which are linked together in a specific way. The unique structure of 2-O-Talopyranosylmannopyranoside makes it an interesting molecule to study, as it has the potential to be used in a variety of scientific applications.

Mechanism Of Action

The mechanism of action of 2-O-Talopyranosylmannopyranoside is not fully understood. However, it is believed that this molecule works by inhibiting certain enzymes in the body that are involved in the inflammatory and cancer pathways.

Biochemical And Physiological Effects

Studies have shown that 2-O-Talopyranosylmannopyranoside has a number of biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to alleviate symptoms of diseases such as arthritis. Additionally, this molecule has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments.

Advantages And Limitations For Lab Experiments

One advantage of using 2-O-Talopyranosylmannopyranoside in lab experiments is that it is a complex molecule that can be used to study a variety of different biological processes. However, one limitation is that the synthesis of this molecule can be challenging and time-consuming, which can make it difficult to obtain large quantities for research purposes.

Future Directions

There are a number of future directions for research on 2-O-Talopyranosylmannopyranoside. One area of interest is in the development of new drugs and therapies based on this molecule. Additionally, researchers are interested in further elucidating the mechanism of action of 2-O-Talopyranosylmannopyranoside, as well as exploring its potential use in other scientific applications. Finally, there is ongoing research into improving the synthesis of this molecule, which could make it more readily available for research purposes.
Conclusion
In conclusion, 2-O-Talopyranosylmannopyranoside is a complex carbohydrate molecule that has been the subject of extensive scientific research. This molecule has a variety of potential applications, including the development of new drugs and therapies. While there are challenges associated with the synthesis of this molecule, ongoing research is exploring ways to overcome these limitations. Overall, the study of 2-O-Talopyranosylmannopyranoside has the potential to lead to significant advancements in the field of science and medicine.

Synthesis Methods

The synthesis of 2-O-Talopyranosylmannopyranoside involves the use of several different chemical reactions. The first step is the protection of the hydroxyl groups on the sugar molecules using specific chemical groups. This is followed by the coupling of the protected sugar molecules using a glycosylation reaction. Finally, the protecting groups are removed to yield the final product, 2-O-Talopyranosylmannopyranoside.

Scientific Research Applications

2-O-Talopyranosylmannopyranoside has been studied extensively for its potential use in various scientific applications. One area of research has been in the development of new drugs and therapies. This molecule has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new treatments.

properties

CAS RN

123050-22-6

Product Name

2-O-Talopyranosylmannopyranoside

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9+,10+,11+,12-/m1/s1

InChI Key

HIWPGCMGAMJNRG-LNLVSYAUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Other CAS RN

123050-22-6

synonyms

2-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside
2-O-talopyranosylmannopyranoside
2-O-TPMP

Origin of Product

United States

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